molecular formula C14H18N4 B1300551 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine CAS No. 321998-92-9

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

Cat. No.: B1300551
CAS No.: 321998-92-9
M. Wt: 242.32 g/mol
InChI Key: QIUCNWDIHQUMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Analysis

Biochemical Properties

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The interaction between this compound and DPP-4 results in the inhibition of the enzyme’s activity, which can have therapeutic implications for conditions such as diabetes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in colorectal carcinoma cells by activating p53-mediated pathways . Additionally, this compound exhibits antioxidant properties, which can protect cells from oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with DPP-4, for instance, involves binding to the enzyme’s active site, thereby preventing substrate access and inhibiting its activity . This inhibition can result in increased levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of DPP-4 activity and prolonged antioxidant effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as improved glucose metabolism and reduced oxidative stress . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s inhibition of DPP-4 affects the metabolism of incretin hormones, leading to altered glucose homeostasis . Additionally, its antioxidant properties influence the redox state of cells, impacting various metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals . This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine typically involves the following steps:

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity. This involves:

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine is unique due to its specific arrangement of the pyrazole and piperazine rings, which imparts distinct biological activities and chemical reactivity compared to its isomers .

Properties

IUPAC Name

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-17-8-10-18(11-9-17)13-4-2-12(3-5-13)14-6-7-15-16-14/h2-7H,8-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUCNWDIHQUMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.